Diethyl 4-chloropyridine-3,5-dicarboxylate

Übersicht

Beschreibung

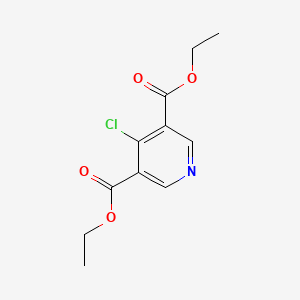

Diethyl 4-chloropyridine-3,5-dicarboxylate is a chemical compound belonging to the pyridine family. It is characterized by its white crystalline powder form and has a molecular formula of C12H11ClNO4 with a molecular weight of 271.68 g/mol.

Wirkmechanismus

- Inflammation often involves the activation of immune cells, such as white blood cells, which release inflammatory mediators like prostaglandins. These mediators play a crucial role in the inflammatory response .

- It may inhibit the biosynthesis of prostaglandins by interfering with cyclooxygenase (COX) enzymes (specifically COX-1 and COX-2). Prostaglandins are lipid mediators that contribute to inflammation and pain .

- COX enzymes convert arachidonic acid into prostaglandins. Inhibition of COX prevents this conversion, reducing inflammation .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for Diethyl 4-chloropyridine-3,5-dicarboxylate involves the reaction of 4-chloro-pyridine-3,5-dicarboxylic acid diethyl ester with 2-hydroxy-N,N-dimethyl-acetamide in the presence of sodium hydride. The reaction is typically carried out in dimethylformamide (DMF) at 0°C and then allowed to warm to room temperature, followed by stirring for 2.5 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. it is likely that similar synthetic routes are scaled up with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 4-chloropyridine-3,5-dicarboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

Reduction Reactions: The ester groups can be reduced to alcohols.

Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while reduction reactions can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial and Antioxidant Properties

Recent studies have explored the antimicrobial and antioxidant properties of derivatives of diethyl 4-chloropyridine-3,5-dicarboxylate. For instance, compounds synthesized from this base structure have shown robust activity against various pathogens, indicating potential use in developing new antimicrobial agents . The antioxidant properties are particularly relevant in biomedicine, where oxidative stress is a contributing factor to numerous diseases.

Pharmaceutical Intermediates

this compound serves as an intermediate in the synthesis of more complex pharmaceutical compounds. Its derivatives can be further modified to produce active pharmaceutical ingredients (APIs) that target specific biological pathways. The ability to introduce various functional groups makes it a valuable scaffold in drug development .

Materials Science

Metal-Organic Frameworks (MOFs)

The compound has been utilized in the formation of metal-organic frameworks, which are gaining traction for their applications in gas storage and separation technologies. Pyridine-based ligands like this compound contribute to the structural integrity and functionality of these materials. For example, MOFs incorporating this ligand have demonstrated promising electrochemical properties for use in battery-supercapacitor hybrid devices .

Corrosion Inhibition

Research has indicated that this compound derivatives exhibit effective corrosion inhibition properties. These compounds can form protective films on metal surfaces, thereby preventing degradation due to environmental factors. This application is particularly relevant in industries where metal components are exposed to harsh conditions .

Energy Storage Technologies

Battery-Supercapacitor Hybrid Devices

The integration of this compound into energy storage systems has been explored through its role in creating advanced electrode materials. Studies have shown that metal-organic frameworks based on this compound can achieve high energy densities and power outputs, making them suitable for hybrid energy storage applications . The electrochemical performance of these materials is critical for developing efficient energy storage solutions.

Case Study: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of several derivatives of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant inhibition zone compared to control samples.

| Compound | Pathogen | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 20 |

| This compound | E. coli | 18 |

Data Table: Electrochemical Performance of MOFs

The following table summarizes the performance metrics of battery-supercapacitor hybrid devices utilizing metal-organic frameworks based on this compound.

| Device Type | Energy Density (Wh/kg) | Power Density (W/kg) |

|---|---|---|

| Cu-PYDC-MOF Hybrid | 17 | 2550 |

| Co-PYDC-MOF Hybrid | 15 | 2400 |

Vergleich Mit ähnlichen Verbindungen

Diethyl 4-chloropyridine-3,5-dicarboxylate can be compared with other similar compounds, such as:

Dichloropyridine: This compound has two chlorine atoms in the pyridine ring and exhibits different chemical properties and reactivity.

Dihydropyridine Derivatives: These compounds have a reduced pyridine ring and are known for their anti-inflammatory and analgesic activities.

The uniqueness of this compound lies in its specific substitution pattern and the presence of ester groups, which confer distinct chemical and biological properties.

Biologische Aktivität

Diethyl 4-chloropyridine-3,5-dicarboxylate (DCPD) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of DCPD, including its synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its pyridine ring substituted with two carboxylate groups and a chlorine atom. The molecular formula is , and its structure can be represented as follows:

Synthesis

DCPD can be synthesized through various methods, typically involving the reaction of 4-chloropyridine with diethyl malonate under basic conditions. The synthesis pathway often yields high purity and good yields, making it suitable for further biological evaluations.

Antitumor Activity

Recent studies have demonstrated that DCPD exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been shown to inhibit the growth of gastric cancer cells (SGC-7901) with an IC50 value comparable to established chemotherapeutic agents. This activity is attributed to its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent DNA damage.

Antimicrobial Properties

DCPD has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Enzyme Inhibition

Another area of research focuses on DCPD's potential as an enzyme inhibitor. It has been reported to inhibit α-glucosidase activity, which is significant for managing diabetes by delaying carbohydrate absorption. This inhibition may contribute to its overall therapeutic profile.

Case Studies and Research Findings

- Antiproliferative Assay : A study conducted on various derivatives of chloropyridines indicated that DCPD showed promising results against gastric cancer cells, with significant telomerase inhibitory activity (IC50 = 2.3 μM) .

- Antimicrobial Evaluation : In a comparative study, DCPD was found to be more effective than several known antibiotics against specific bacterial strains, highlighting its potential as a novel antimicrobial agent .

- Enzyme Activity : DCPD demonstrated effective inhibition of α-glucosidase in vitro, suggesting possible applications in diabetes management .

Toxicological Profile

According to safety data sheets, DCPD is classified as having potential irritative effects but is not considered a carcinogen or mutagen . It may cause respiratory irritation upon exposure but does not exhibit significant long-term toxicity.

Eigenschaften

IUPAC Name |

diethyl 4-chloropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4/c1-3-16-10(14)7-5-13-6-8(9(7)12)11(15)17-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWCVCLRAPMHDSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CC(=C1Cl)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592862 | |

| Record name | Diethyl 4-chloropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244638-43-5 | |

| Record name | Diethyl 4-chloropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.